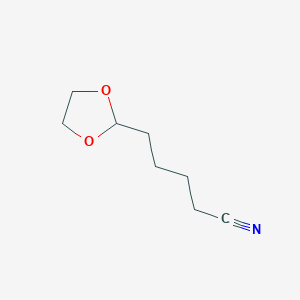

5-(1,3-Dioxolan-2-YL)pentanenitrile

Description

Properties

CAS No. |

33683-57-7 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

5-(1,3-dioxolan-2-yl)pentanenitrile |

InChI |

InChI=1S/C8H13NO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-4,6-7H2 |

InChI Key |

KLIVUFKMYLIYOL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)CCCCC#N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 1,3 Dioxolan 2 Yl Pentanenitrile

Reactions Involving the Nitrile Functionality

The nitrile group (C≡N) in 5-(1,3-dioxolan-2-yl)pentanenitrile is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. openstax.orglibretexts.org This reactivity is analogous to that of a carbonyl group. openstax.orglibretexts.org A variety of transformations can be achieved at this site, including reduction, hydrolysis, and the addition of organometallic reagents.

Reduction to Amines or Imines

The carbon-nitrogen triple bond of the nitrile can be fully or partially reduced to yield primary amines or imines, respectively.

Reduction to Primary Amines : Powerful reducing agents, such as Lithium aluminum hydride (LiAlH₄), are commonly used to convert nitriles to primary amines. libretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition results in a dianion, which upon quenching with water, yields the primary amine. openstax.org

Reduction to Imines and Aldehydes : A less vigorous reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction to an imine. chemistrysteps.com The reaction is typically carried out at low temperatures to prevent over-reduction. The resulting imine can be hydrolyzed during aqueous workup to yield an aldehyde. libretexts.org

Table 1: Reduction Reactions of the Nitrile Group

| Product | Reagent | Typical Conditions | Expected Outcome |

|---|

Hydrolysis to Carboxylic Acids or Amides

Nitriles can be hydrolyzed under either acidic or basic conditions to produce carboxylic acids or amides. ebsco.com The reaction proceeds via an amide intermediate. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis : In the presence of aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile is first protonated, which activates the carbon atom toward nucleophilic attack by water. chemistrysteps.com This forms an imidic acid intermediate that tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH), a hydroxide ion attacks the nitrile carbon to form an imine anion. openstax.org Protonation by water gives the imidic acid, which then tautomerizes to the amide. Subsequent hydrolysis of the amide under basic conditions affords a carboxylate salt, which is protonated in a final acidic workup step to give the carboxylic acid. chemistrysteps.com

Table 2: Hydrolysis of the Nitrile Group

| Product | Conditions | Intermediate |

|---|---|---|

| 5-(1,3-Dioxolan-2-yl)pentanamide | H₂SO₄ (aq), mild heat | Imidic acid |

| 5-(1,3-Dioxolan-2-yl)pentanoic acid | H₂SO₄ (aq) or NaOH (aq), prolonged heat | Amide |

Nucleophilic Additions to the Nitrile (e.g., Grignard, Organolithium Reagents)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, can add to the nitrile group. This reaction provides a valuable route for the synthesis of ketones. openstax.org The organometallic reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form an imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate in the presence of acid yields a ketone. openstax.orglibretexts.org

Table 3: Nucleophilic Addition to the Nitrile Group

| Reagent Example (R-MgBr) | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Methylmagnesium bromide | Magnesium salt of N-(6,6-ethylenedioxyheptan-2-ylidene)amine | 7,7-Ethylenedioxyheptan-2-one |

| Phenylmagnesium bromide | Magnesium salt of N-(1-(5,5-ethylenedioxy-1-phenylpentyl)imine) | 6,6-Ethylenedioxy-1-phenylhexan-1-one |

Nitrile Cycloadditions (e.g., 1,3-Dipolar Cycloadditions)

Nitriles can participate in cycloaddition reactions, serving as dipolarophiles. A common example is the [3+2] cycloaddition with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic rings, such as isoxazoles or tetrazoles. While specific examples involving this compound are not prevalent in the literature, the general reactivity pattern is well-established for other nitriles. nih.gov For instance, the reaction of a nitrile with a nitrile oxide (generated in situ) would be expected to yield a 3,5-disubstituted isoxazole.

Reactions Involving the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring in the molecule serves as a protecting group for an aldehyde functionality. wikipedia.org This group is stable under neutral, basic, and mildly acidic conditions, as well as in the presence of many oxidizing and reducing agents, which allows for selective manipulation of the nitrile group. organic-chemistry.org

Deprotection Strategies for Carbonyl Regeneration

The primary reaction of the dioxolane ring is its removal (deprotection) to regenerate the parent carbonyl group. This is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org The presence of water and an acid catalyst (e.g., toluenesulfonic acid, hydrochloric acid) shifts the equilibrium from the acetal (B89532) back to the aldehyde and ethylene (B1197577) glycol. organic-chemistry.org

Various reagents have been developed for the mild and selective deprotection of dioxolanes under neutral or near-neutral conditions to avoid side reactions with acid-sensitive functional groups.

Table 4: Deprotection of the Dioxolane Ring

| Reagent/Method | Typical Conditions | Product | Notes |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Acetone/Water, room temp. or mild heat | 6-Oxohexanenitrile (B8712071) | Standard method. organic-chemistry.org |

| Iodine (cat.) | Acetone, room temp. | 6-Oxohexanenitrile | Mild and neutral conditions. organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | 6-Oxohexanenitrile | Fast and efficient in water. wikipedia.orgorganic-chemistry.org |

| Nickel Boride (in situ) | NiCl₂/NaBH₄ in Methanol | 6-Oxohexanenitrile | Mild, chemoselective method. rsc.org |

Ring-Opening Reactions and Subsequent Transformations

The dioxolane ring, a cyclic acetal, serves as a protecting group for an aldehyde functionality. This group is stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. This acid-catalyzed hydrolysis regenerates the aldehyde, which can then participate in subsequent reactions.

The primary ring-opening reaction of this compound is its hydrolysis to yield 6-oxononanenitrile. This transformation is typically achieved by treatment with aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. Nucleophilic attack by water and subsequent deprotonation yields the aldehyde and ethylene glycol.

Once the aldehyde is deprotected, it can undergo a variety of transformations. For instance, if the nitrile group is concurrently or subsequently reduced to a primary amine, the resulting amino-aldehyde can undergo intramolecular cyclization to form a cyclic imine or, upon reduction, a substituted piperidine.

Reactions Preserving the Dioxolane Moiety

The stability of the dioxolane ring to many reagents allows for selective transformations of the nitrile group. This chemoselectivity is valuable in multi-step syntheses where the aldehyde functionality needs to be masked until a later stage.

One of the most common reactions that preserves the dioxolane moiety is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding 5-(1,3-dioxolan-2-yl)pentan-1-amine. Catalytic hydrogenation, for instance using Raney nickel or palladium on carbon, can also achieve this transformation, often under milder conditions which further ensures the integrity of the dioxolane ring. The choice of catalyst and reaction conditions can be crucial to prevent side reactions. For example, certain catalysts might also promote hydrogenolysis of the dioxolane ring under harsh conditions.

| Reagent/Catalyst | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 5-(1,3-dioxolan-2-yl)pentan-1-amine | Ether or THF, followed by aqueous workup |

| Raney Nickel / H₂ | 5-(1,3-dioxolan-2-yl)pentan-1-amine | Methanol or Ethanol, elevated pressure and temperature |

| Palladium on Carbon / H₂ | 5-(1,3-dioxolan-2-yl)pentan-1-amine | Ethanol, room temperature to moderate heating |

Transformations Involving Both Functionalities

The presence of two distinct functional groups in this compound allows for more complex transformations that involve both the dioxolane and the nitrile moieties, leading to the formation of intricate molecular architectures.

Chemo- and Regioselective Reactions

Chemoselectivity in reactions involving this compound is highly dependent on the choice of reagents and reaction conditions. For instance, a mild reducing agent might selectively reduce the nitrile without affecting the dioxolane, as mentioned previously. Conversely, under specific acidic conditions, it is possible to hydrolyze the dioxolane without significantly affecting the nitrile group.

Regioselectivity becomes important when considering reactions that could potentially occur at different positions on the molecule. For example, in metal-catalyzed reactions, the coordination of the metal to one of the oxygen or nitrogen atoms could direct reactivity to a specific part of the molecule.

Tandem and Cascade Reactions Utilizing Bifunctional Nature

The bifunctional nature of this compound is particularly well-suited for tandem and cascade reactions, where a single set of reagents or a change in conditions initiates a sequence of transformations.

A notable example of a tandem reaction involving a related system is the thermal cyclization of ortho-(1,3-dioxolan-2-yl)phenylallenes. This reaction is initiated by a beilstein-journals.orgnih.gov-hydride shift from the acetalic hydrogen of the dioxolane ring to the central carbon of the allene. This is followed by a 6π-electrocyclic ring-closure and subsequent aromatization with concomitant ring-opening of the dioxolane. While not a direct reaction of the pentanenitrile, this demonstrates the potential for the dioxolane C-H bond to participate in intramolecular transformations.

A hypothetical tandem reaction for this compound could involve an initial deprotection of the dioxolane to the aldehyde, followed by an intramolecular reaction with a derivative of the nitrile group. For instance, if the nitrile is partially reduced to an imine, an intramolecular aldol-type reaction could lead to the formation of a cyclic product.

Functional Group Interconversions on the Pentane Chain

The pentane chain of this compound provides a scaffold that can also be subjected to chemical modifications, although these are less common than reactions involving the two primary functional groups.

Oxidation and Reduction Reactions on the Carbon Skeleton

Direct oxidation or reduction of the saturated pentane chain is generally challenging due to the lack of activating groups. Such reactions would typically require harsh conditions and would likely be unselective, leading to a mixture of products.

However, if a double bond were to be introduced into the pentane chain, a wider range of selective oxidation and reduction reactions would become accessible. For instance, allylic oxidation could introduce a hydroxyl group, or epoxidation could form an epoxide ring. Similarly, selective hydrogenation of a double bond in the chain could be achieved.

Comparative Reactivity Studies of this compound Derivatives

One of the most informative areas of comparison is the effect of substitution at the α-position to the nitrile group. The acidity of the α-protons and the electronic nature of the substituent can have a profound impact on the rate and outcome of reactions. For instance, in palladium-catalyzed C(sp³)–H arylation, the presence of an electron-withdrawing group at the α-position has been shown to increase the rate of reaction. This is attributed to the increased acidity of the C-H bond, which facilitates the C-H activation step.

The following table presents a reactivity scale for different α-substituents in a model system, which can be used to predict the relative reactivity of corresponding derivatives of this compound.

Table 2: Relative Reactivity of α-Substituted Alkyl Fragments in Pd⁰-Catalyzed C(sp³)–H Arylation

| α-Substituent (R in -CH₂R) | Relative Rate |

|---|---|

| -CO₂Me | 2.1 |

| -CH(CH₂)₂ (cyclopropyl) | 1.6 |

| -CONMe₂ | 1.5 |

| -H | 1.0 |

| -Ph | <1.0 |

| -Me | <1.0 |

| -OMe | <<1.0 |

Based on this data, a derivative of this compound with an ester group at the α-position would be expected to undergo C-H activation more readily than the parent compound. Conversely, an α-methoxy derivative would be significantly less reactive.

Mechanistic Investigations of Reactions Involving 5 1,3 Dioxolan 2 Yl Pentanenitrile

Reaction Pathway Elucidation for Dioxolane Formation and Cleavage

The formation of the 1,3-dioxolane (B20135) ring in molecules like 5-(1,3-dioxolan-2-yl)pentanenitrile is a classic example of acetalization, a fundamental reaction in organic chemistry. wikipedia.org This process typically involves the acid-catalyzed reaction of a carbonyl compound—in this case, a precursor aldehyde to the pentanenitrile derivative—with ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org The mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by one of the hydroxyl groups of ethylene glycol forms a hemiacetal intermediate. Further protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, intramolecular attack by the remaining hydroxyl group of the ethylene glycol unit and deprotonation yields the stable five-membered dioxolane ring. The removal of water, often accomplished using a Dean-Stark apparatus, drives the equilibrium towards the formation of the acetal (B89532). organic-chemistry.org

Conversely, the cleavage of the dioxolane ring, or deprotection, is essentially the reverse of its formation and is also acid-catalyzed. organic-chemistry.org This hydrolysis reaction is initiated by the protonation of one of the dioxolane oxygens, followed by the opening of the ring to form a carbocation stabilized by the adjacent oxygen atom. Nucleophilic attack by water and subsequent deprotonation steps regenerate the original carbonyl group and ethylene glycol. The stability of the dioxolane group to various reagents, except for aqueous acid, makes it an excellent protecting group for carbonyl functionalities. wikipedia.org

Stereochemical Outcomes and Transition State Analysis

The formation of a dioxolane ring from a prochiral aldehyde or ketone can lead to the creation of a new stereocenter at the original carbonyl carbon. The stereochemical outcome of such reactions is determined by the facial selectivity of the initial nucleophilic attack of ethylene glycol on the protonated carbonyl. The relative energies of the diastereomeric transition states leading to the possible stereoisomers dictate the product distribution.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in analyzing the transition state geometries and energies. mdpi.comresearchgate.net These analyses can reveal the subtle steric and electronic interactions that govern stereoselectivity. For instance, in intramolecular reactions, the formation of cyclic transition states can impose significant conformational constraints, leading to high levels of stereocontrol. researchgate.net Factors such as the presence of existing stereocenters in the molecule can also influence the stereochemical course of the reaction through substrate control, where one face of the carbonyl group is sterically hindered.

Catalytic Roles in Transformations of this compound

Catalysis is central to the efficient transformation of this compound, both in the formation and cleavage of the dioxolane ring and in reactions involving the nitrile group.

Acid Catalysis: As previously mentioned, Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids are commonly employed to catalyze the formation and hydrolysis of the dioxolane ring. organic-chemistry.org Lewis acids can also play a role in activating the nitrile group towards nucleophilic attack by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the nitrile carbon.

Base Catalysis: While the dioxolane ring is generally stable to basic conditions, the nitrile group can be susceptible to base-catalyzed reactions. Strong bases can deprotonate the α-carbon to the nitrile, generating a carbanion that can participate in various carbon-carbon bond-forming reactions.

Metal Catalysis: Transition metal catalysts are widely used in a variety of transformations involving nitriles. For example, the reduction of the nitrile group to an amine can be achieved using catalytic hydrogenation. Furthermore, metal-catalyzed cross-coupling reactions can be employed to form new bonds at positions α to the nitrile group.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. Chiral organocatalysts can be used to achieve enantioselective transformations of molecules containing nitrile functionalities. For instance, the addition of nucleophiles to the nitrile group can be catalyzed by chiral Lewis bases or Brønsted acids.

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For reactions involving this compound, kinetic analysis can help to elucidate reaction mechanisms and optimize reaction conditions.

The rate of dioxolane formation is dependent on the concentration of the carbonyl compound, ethylene glycol, and the acid catalyst. The reaction typically follows a rate law consistent with the proposed mechanistic steps. Similarly, the rate of dioxolane cleavage is dependent on the concentration of the acetal and the acid catalyst.

The kinetics of reactions involving the nitrile group can also be studied. For example, the rate of nitrile hydrolysis to a carboxylic acid is influenced by factors such as pH, temperature, and the presence of catalysts. Kinetic studies of the unimolecular decomposition of related dioxolane compounds have been conducted at high temperatures, revealing complex reaction pathways. researchgate.net

Below is a hypothetical data table illustrating how kinetic data for the acid-catalyzed hydrolysis of this compound might be presented.

| [Substrate] (mol/L) | [H+] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 0.1 | 0.01 | 25 | 1.5 x 10⁻⁵ |

| 0.2 | 0.01 | 25 | 3.0 x 10⁻⁵ |

| 0.1 | 0.02 | 25 | 3.1 x 10⁻⁵ |

| 0.1 | 0.01 | 35 | 4.5 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

Solvent Effects and Reaction Medium Influence on Reaction Rates and Selectivity

The choice of solvent can have a profound impact on the rates and selectivity of chemical reactions. wikipedia.org Solvents can influence the stability of reactants, transition states, and products through various intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.orgnih.gov

For the formation of dioxolanes, a non-polar solvent like toluene (B28343) is often used to facilitate the removal of water via a Dean-Stark trap, thereby driving the reaction to completion. organic-chemistry.org In contrast, the hydrolysis of dioxolanes is typically carried out in aqueous acidic solutions.

The polarity of the solvent can significantly affect the rates of reactions involving charged intermediates or transition states. wikipedia.org For example, reactions that proceed through a more polar transition state than the reactants will be accelerated in more polar solvents. Conversely, reactions with less polar transition states will be favored in less polar solvents. wikipedia.org The ability of protic solvents to form hydrogen bonds can also influence reactivity, particularly for reactions involving charged nucleophiles or electrophiles. wikipedia.org

The following table summarizes the general influence of solvent polarity on reaction rates based on the nature of the reactants and transition state.

| Reactant Charge | Transition State Charge | Effect of Increasing Solvent Polarity on Rate |

| Neutral | Charged | Increase |

| Charged | Neutral | Decrease |

| Neutral | Neutral | Little to no effect |

| Charged | More dispersed charge | Decrease |

| Charged | More concentrated charge | Increase |

Understanding the Role of the Dioxolane Ring as a Protecting Group

The 1,3-dioxolane ring is a widely utilized protecting group for aldehydes and ketones in multistep organic synthesis. wikipedia.org Its primary function is to mask the reactivity of the carbonyl group while other functional groups in the molecule undergo chemical transformations. wikipedia.org The nitrile group in this compound, for instance, can be selectively reduced or hydrolyzed while the dioxolane protects a precursor aldehyde functionality.

The effectiveness of the dioxolane as a protecting group stems from its stability under a variety of reaction conditions, including basic, nucleophilic, and many oxidizing and reducing conditions. organic-chemistry.org This stability allows for a broad range of chemical manipulations to be performed on other parts of the molecule without affecting the protected carbonyl group.

Deprotection, the removal of the dioxolane group, is typically achieved under mild acidic conditions, which regenerates the original carbonyl group. organic-chemistry.org This orthogonality—the ability to selectively remove one protecting group in the presence of others—is a key principle in modern organic synthesis. The use of dioxolanes as protecting groups enables chemists to achieve complex molecular architectures with high levels of chemo- and regioselectivity.

Applications of 5 1,3 Dioxolan 2 Yl Pentanenitrile in Complex Molecule Synthesis

Role as a Versatile Synthetic Intermediate

5-(1,3-Dioxolan-2-YL)pentanenitrile is a highly versatile synthetic intermediate due to the orthogonal reactivity of its two primary functional groups. The 1,3-dioxolane (B20135) group serves as a robust protecting group for the aldehyde, stable under a variety of conditions including nucleophilic attack and basic environments. This allows for extensive chemical manipulation of the nitrile group without affecting the latent aldehyde.

The nitrile group itself is a valuable functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. ebsco.com This dual functionality enables the molecule to act as a linchpin, connecting different parts of a larger molecule or introducing key functionalities in a planned sequence. For instance, the nitrile can be transformed first, and then, in a subsequent step, the aldehyde can be deprotected by simple acid hydrolysis to participate in further reactions like Wittig olefination, reductive amination, or aldol (B89426) condensations.

Table 1: Key Transformations of Functional Groups in this compound

| Functional Group | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Nitrile (-C≡N) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Nitrile (-C≡N) | 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) |

| Nitrile (-C≡N) | 1. Grignard Reagent (R-MgBr); 2. H₃O⁺ | Ketone (-C(=O)R) |

| 1,3-Dioxolane | H₃O⁺ (mild acid) | Aldehyde (-CHO) |

Precursor in Natural Product Total Synthesis (e.g., as a masked carbonyl or chain extender)

In the intricate field of natural product total synthesis, building blocks that allow for controlled, sequential bond formation are invaluable. This compound serves this purpose effectively. Its primary roles are as a masked carbonyl and a chain extender. The protected aldehyde allows chemists to carry the carbonyl functionality through multiple synthetic steps where it would otherwise react.

As a chain extender, the molecule provides a six-carbon backbone (five carbons in the chain and the nitrile carbon). This is particularly useful in syntheses where a carbon chain needs to be appended to an existing molecular core. For example, the nitrile can be reduced to an amine and coupled with a carboxylic acid, or converted to a ketone to be integrated into the carbon skeleton of a complex natural product. The aldehyde is only revealed at a later, strategic point in the synthesis for cyclization or connection to another fragment.

Utility in the Construction of Heterocyclic Systems

The nitrile group is a powerful precursor for the synthesis of nitrogen-containing heterocycles. longdom.org Its reactivity has been exploited to construct a wide array of ring systems that are prevalent in pharmaceuticals and biologically active compounds. nahrainuniv.edu.iq For example, the nitrile can undergo cycloaddition reactions with azides to form tetrazoles.

Furthermore, intramolecular cyclization is a key application. After modification of the dioxolane end of the molecule, the nitrile can react with a newly introduced functional group to form a ring. For instance, if the deprotected aldehyde is converted into a β-keto ester, a Thorpe-Ziegler reaction could be initiated, using the nitrile to form a five- or six-membered carbocycle or heterocycle. The versatility of the nitrile makes it a key component in multicomponent reactions, where several simple starting materials combine to form complex heterocyclic products in a single step. longdom.orgrsc.org

Application in the Synthesis of Optically Active Compounds

While this compound is an achiral molecule, it can be a crucial substrate in asymmetric synthesis to produce optically active compounds. Chiral catalysts or reagents can be used to transform its functional groups in an enantioselective manner. For example, the asymmetric reduction of the nitrile to a primary amine can establish a new stereocenter.

Alternatively, the aldehyde, once deprotected, can undergo a variety of well-established asymmetric reactions, such as organocatalyzed aldol or Michael additions, to introduce chirality with high stereocontrol. nih.govnih.gov This makes the compound a valuable starting material for the synthesis of enantiomerically pure building blocks, which are essential for the development of modern pharmaceuticals and other biologically active molecules. researchgate.netnih.gov

Integration into Polymer and Material Science Precursors

The bifunctional nature of this compound makes it a candidate for creating specialized polymers and materials. The nitrile group is a known component in the synthesis of various polymers, such as nitrile-butadiene rubber and polyacrylonitrile. britannica.commcpolymers.com By reducing the nitrile to a primary amine, the molecule is transformed into a monomer, 6-amino-6-(1,3-dioxolan-2-yl)hexan-1-amine (after appropriate conversion of the other end), which can be used in the synthesis of polyamides or polyimines.

The protected aldehyde offers a site for post-polymerization modification or cross-linking. lu.se For example, a polymer could be formed using the amine derived from the nitrile, leaving the dioxolane groups intact along the polymer chain. Subsequent acid treatment would unmask the aldehyde groups, which could then be used to cross-link the polymer chains, altering the material's properties, or to attach other functional molecules. The amount of acrylonitrile content, for instance, can influence properties like strength and flexibility in copolymers. britannica.commcpolymers.com

Contributions to Fragment-Based Synthesis Methodologies

Fragment-based drug discovery (FBDD) is a modern approach to developing new medicines by identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. ijddd.com These fragments are then optimized and grown or linked together to create a more potent lead compound. This compound, with its defined structure and two distinct functional groups, is an excellent candidate for such a strategy.

Its aliphatic chain provides flexibility for fitting into binding pockets, while the nitrile and the latent aldehyde serve as ideal "growth points." The nitrile can act as a hydrogen bond acceptor or be used as a chemical handle to link to another fragment. nih.govresearchgate.net The protected aldehyde provides a second, orthogonal vector for optimization. This allows medicinal chemists to systematically explore the chemical space around the initial fragment hit, potentially leading to the discovery of novel and effective therapeutic agents.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 5-(1,3-Dioxolan-2-YL)pentanenitrile.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons of the dioxolane ring typically appear as a multiplet around 3.8-4.0 ppm. The methine proton at the C2 position of the dioxolane ring would likely resonate as a triplet in the range of 4.8-5.0 ppm. The methylene (B1212753) protons of the pentyl chain would produce a series of multiplets between approximately 1.4 and 2.4 ppm. Specifically, the methylene group adjacent to the nitrile (C2) would be expected at the higher end of this range, around 2.3-2.4 ppm, due to the electron-withdrawing effect of the nitrile group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. youtube.com For this compound, the nitrile carbon is expected to appear in the characteristic downfield region for nitriles, typically around 119-121 ppm. youtube.com The carbon of the dioxolane ring (C2') would be observed at approximately 103-105 ppm. The methylene carbons of the dioxolane ring (C4' and C5') are expected to resonate around 65 ppm. chemicalbook.com The carbons of the pentyl chain would appear in the aliphatic region, with the carbon adjacent to the nitrile (C2) being the most deshielded of the chain carbons. The purity of the compound can also be assessed by NMR, as the presence of impurities would result in additional, unaccounted-for peaks in the spectrum. nih.gov

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CN) | ~120 |

| C2 | ~17 |

| C3 | ~25 |

| C4 | ~23 |

| C5 | ~34 |

| C2' (CH of dioxolane) | ~104 |

| C4', C5' (CH₂ of dioxolane) | ~65 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M+) in a high-resolution mass spectrum would confirm its molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for dioxolanes is the loss of a neutral molecule of ethylene (B1197577) oxide (C₂H₄O), leading to a significant fragment ion. Another expected fragmentation is the cleavage of the bond between the pentyl chain and the dioxolane ring. The McLafferty rearrangement is a potential fragmentation pathway for the pentyl nitrile chain, although it is more common in carbonyl compounds. chemicalbook.com

Predicted Key Mass Fragments for this compound

| Fragment | Proposed Structure | m/z |

| [M]+ | [C₈H₁₃NO₂]+ | 155 |

| [M - C₂H₄O]+ | [C₆H₉N]+ | 95 |

| [C₄H₈CN]+ | Butyl cyanide fragment | 82 |

| [C₅H₉O₂]+ | Dioxolane-pentyl fragment | 101 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for the identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by the presence of specific absorption bands corresponding to its nitrile and dioxolane moieties.

The most prominent and diagnostically useful peak would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. spectroscopyonline.com The presence of the dioxolane ring would be confirmed by strong C-O stretching bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. chemicalbook.com Additionally, C-H stretching vibrations from the aliphatic chain and the dioxolane ring would be observed around 2850-3000 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2240 - 2260 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-O (Acetal) | Stretch | 1000 - 1200 |

Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric Excess Determination

Since this compound does not possess a stereocenter in its most common form, the determination of enantiomeric excess is not applicable. However, if a chiral center were introduced into the molecule, for instance through substitution on the pentyl chain or the dioxolane ring, chiral chromatography would be the method of choice for separating and quantifying the enantiomers. nist.gov

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are powerful techniques for resolving enantiomers. nist.gov The choice of the CSP and the mobile phase is critical for achieving separation. The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the dioxolane ring and the pentyl chain of this compound. While no crystal structure for this specific compound is publicly available, data for related dioxolane-containing molecules have been reported, showing the typical envelope or twist conformations of the five-membered ring. researchgate.net To obtain a crystal structure, a single crystal of sufficient quality must be grown, which can be a challenging step.

In Situ Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound can be monitored in real-time using in situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) or NMR spectroscopy. bldpharm.com This allows for the tracking of the consumption of reactants and the formation of products and intermediates, providing valuable kinetic and mechanistic information. spectrabase.com

For example, if the nitrile is formed from an alkyl halide and a cyanide salt, the disappearance of the C-X stretching vibration and the appearance of the C≡N stretching vibration in the IR spectrum could be monitored. Similarly, in situ NMR could track the changes in the chemical shifts of the protons or carbons adjacent to the reacting center. This real-time analysis enables the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Theoretical and Computational Studies of 5 1,3 Dioxolan 2 Yl Pentanenitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure of molecules. These methods can be used to determine key properties of 5-(1,3-dioxolan-2-yl)pentanenitrile, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's reactivity. For instance, regions of high electron density are likely sites for electrophilic attack, while areas of low electron density are susceptible to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates susceptibility to oxidation |

| LUMO Energy | 1.2 eV | Indicates susceptibility to reduction |

| Dipole Moment | 3.5 D | Reflects the molecule's polarity |

| Mulliken Atomic Charges | C(nitrile): +0.15, N(nitrile): -0.20 | Predicts sites for nucleophilic/electrophilic attack |

Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from DFT calculations.

Conformational Analysis and Energy Landscapes

The flexible alkyl chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is a computational technique used to identify the most stable conformations and the energy barriers between them. By systematically rotating the single bonds in the molecule and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. Understanding the preferred conformation is essential as it can significantly influence the molecule's physical properties and biological activity.

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. For this compound, MD simulations could be employed to investigate the stability and dynamics of its reaction intermediates. For example, if the nitrile group were to be hydrolyzed, MD simulations could track the conformational changes and interactions with solvent molecules throughout the reaction process. This can provide valuable insights into the reaction mechanism at an atomistic level.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. For this compound, it is possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions can aid in the interpretation of experimental spectra and confirm the identity and purity of a synthesized sample.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Corresponding Functional Group |

| ¹H NMR | δ 4.8-5.0 ppm | Acetal (B89532) proton on the dioxolane ring |

| ¹³C NMR | δ 118-122 ppm | Nitrile carbon |

| IR | ν ~2240-2260 cm⁻¹ | C≡N stretching vibration |

| UV-Vis | λ_max ~200-210 nm | n → σ* transition of the nitrile group |

Note: These are typical ranges and the exact predicted values would depend on the computational method and level of theory used.

Computational Design of Novel Synthetic Pathways

The field of synthetic biology and computational biochemistry has seen the development of tools for the de novo design of biosynthetic pathways. nih.govrug.nl These algorithms can identify potential enzymatic reactions and metabolic pathways for the production of a target molecule. nih.govrug.nl While often applied to more complex natural products, these computational tools could theoretically be adapted to design novel and efficient synthetic routes to this compound, potentially from simple bio-based precursors. researchgate.net Such approaches can help in identifying the most promising combinations of genes and pathways for microbial production. researchgate.net

Assessment of Reaction Energetics and Transition States

To understand the feasibility and kinetics of a chemical reaction involving this compound, it is crucial to assess the reaction energetics. Quantum chemical calculations can be used to determine the energies of the reactants, products, and, most importantly, the transition state. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By mapping the entire reaction coordinate, a detailed understanding of the reaction mechanism can be achieved.

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Efficient Transformations

The reactivity of 5-(1,3-dioxolan-2-yl)pentanenitrile is primarily centered around its nitrile group. The development of novel catalytic systems is paramount for unlocking its full potential. A key transformation is the reduction of the nitrile to a primary amine, a crucial functional group in the synthesis of pharmaceuticals and agrochemicals. Ruthenium-based catalysts have shown considerable promise in the hydrogenation of aliphatic nitriles. nih.gov For instance, ruthenium/imidazolylphosphine complexes have been demonstrated to be effective for the hydrogenation of aliphatic nitriles to primary amines with high yields under low catalyst loadings. nih.gov

Another avenue of exploration is the catalytic hydration of the nitrile group to an amide, which can be achieved using platinum catalysts. High-throughput screening techniques have been employed to identify optimal platinum catalysts for nitrile hydration, revealing that "donor-acceptor"-type platinum complexes exhibit high activity. organic-chemistry.orgscispace.comresearchgate.net The application of these catalytic systems to this compound could provide efficient and selective routes to the corresponding amine and amide derivatives, while preserving the dioxolane protecting group.

| Catalyst System | Transformation | Substrate Type | Key Advantages |

| Ruthenium/Imidazolylphosphine | Hydrogenation to Primary Amine | Aliphatic Nitriles | High yields, low catalyst loadings. nih.gov |

| "Donor-Acceptor" Platinum Complexes | Hydration to Amide | Aliphatic and Aromatic Nitriles | High activity at lower temperatures. organic-chemistry.orgscispace.comresearchgate.net |

| Ruthenium NHC-Complexes | Asymmetric Hydrogenation | Heteroarenes | Versatile and powerful for a broad range of substrates. nih.gov |

Flow Chemistry Applications in the Synthesis and Reactions of this compound

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. amf.chlonza.comkncv.nl The synthesis and transformations of this compound are well-suited for flow chemistry applications. For example, the hydrogenation of nitriles, which often involves high pressures of hydrogen gas, can be performed more safely in a flow reactor. researchgate.net

Photo- and Electro-Chemical Approaches

Photochemical and electrochemical methods represent emerging frontiers in organic synthesis, offering unique reactivity and often milder reaction conditions compared to traditional thermal methods. rsc.orgnih.govdigitellinc.comacs.org For this compound, these techniques could enable novel transformations.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, could be employed for various C-H functionalization reactions on the aliphatic backbone of the molecule. ethz.chnih.govbeilstein-journals.orgacs.org Additionally, photochemical methods for the synthesis of nitriles from alcohols have been developed, which could provide a sustainable route to this compound from the corresponding diol. organic-chemistry.orgfigshare.comresearchgate.net The photochemistry of unsaturated epoxy nitriles has been studied, revealing pathways involving carbonyl ylide or carbene intermediates, suggesting that derivatization of the pentanenitrile backbone could lead to interesting photochemical reactivity. rsc.org

Electrochemical synthesis offers another green alternative, replacing chemical oxidants or reductants with electricity. rsc.orgnih.govdigitellinc.comacs.orgresearchgate.net Electrochemical methods could be developed for the selective oxidation or reduction of the functional groups in this compound. For instance, anodic oxidation could potentially be used for C-H functionalization, while cathodic reduction could offer an alternative to catalytic hydrogenation for the conversion of the nitrile to an amine.

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, this involves the use of renewable starting materials, the reduction of waste, and the use of environmentally benign catalysts and solvents.

One promising approach is the use of biomass-derived feedstocks. For instance, the synthesis of nitriles from biomass-derived aldehydes has been reported, which could be adapted for the preparation of this compound. acs.org The use of 1,3-dioxolanes, which can be derived from renewable resources, as green reaction media has also been explored. rsc.org

Biocatalysis offers another powerful tool for sustainable synthesis. Nitrile-hydrolyzing enzymes, such as nitrilases and nitrile hydratases, can convert nitriles to carboxylic acids or amides under mild, aqueous conditions, avoiding the use of harsh acids or bases. journals.co.zanih.gov The development of robust and selective biocatalysts for the transformation of this compound would be a significant step towards a more sustainable chemical industry.

Exploration of New Chemical Transformations and Rearrangements

The bifunctional nature of this compound opens the door to a wide range of new chemical transformations and rearrangements. The nitrile group can undergo a variety of reactions beyond simple reduction and hydrolysis, including additions of Grignard reagents to form ketones and participation in cycloaddition reactions. youtube.com For example, nitrile oxides can undergo 1,3-dipolar cycloadditions with alkenes to form isoxazolines. nih.gov

The dioxolane group, while primarily serving as a protecting group for an aldehyde, can also participate in reactions. For instance, dioxolane-functionalized hexacenes and heptacenes have been synthesized, demonstrating that the dioxolane moiety can be incorporated into larger, functional molecules. acs.org The development of new reactions that selectively transform one functional group in the presence of the other, or that involve the simultaneous participation of both groups, will be a key area of future research.

Integration into Automated Synthesis Platforms

The development of new catalysts and reaction conditions can be greatly accelerated through the use of automated synthesis platforms and high-throughput screening (HTS) techniques. nih.govnih.gov For this compound, HTS could be used to rapidly screen libraries of catalysts for desired transformations, such as the selective hydrogenation of the nitrile or the development of new C-C bond-forming reactions. organic-chemistry.orgresearchgate.net

Automated platforms can also be used to optimize reaction parameters, such as temperature, pressure, and solvent, in a highly efficient manner. The data generated from these experiments can be used to build predictive models for reaction outcomes, further accelerating the discovery process. The integration of automated synthesis with flow chemistry and in-line analysis would create a powerful tool for the rapid development of robust and scalable processes for the synthesis and derivatization of this compound.

Q & A

Q. Table 1: Key Spectroscopic Signatures of this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.8–5.2 (dioxolane CH₂), δ 2.5–3.0 (CH₂CN) | |

| ¹³C NMR (CDCl₃) | δ 115–120 (C≡N), δ 95–105 (dioxolane C-O-C) | |

| IR | 2240 cm⁻¹ (C≡N), 1120–1070 cm⁻¹ (C-O-C) |

Q. Table 2: Crystallographic Data for a Related Nitrile-Dioxolane Compound

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/n | |

| a, b, c (Å) | 10.5654, 13.1471, 11.6260 | |

| β (°) | 105.257 | |

| V (ų) | 1557.99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.